5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, a methoxyphenyl group, and a triazole-thione moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate thieno[2,3-b]pyridine derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole-thione moiety to triazole-thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms and cancer cells. The triazole-thione moiety plays a crucial role in binding to the active sites of target enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core but may lack the triazole-thione moiety, resulting in different chemical reactivity and biological properties.
Triazole-thione derivatives: These compounds contain the triazole-thione moiety but may have different substituents on the triazole ring, leading to variations in their biological activities.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures may exhibit distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N5OS2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5OS2/c1-22-11-7-3-2-6-10(11)21-14(19-20-16(21)23)13-12(17)9-5-4-8-18-15(9)24-13/h2-8H,17H2,1H3,(H,20,23) |
InChI Key |
FDVFQWULGIADJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |
Origin of Product |
United States |
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